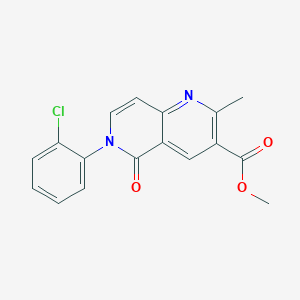

methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

This compound belongs to the 1,6-naphthyridine family, a bicyclic heterocyclic system with two fused pyridine rings. The structure features a 2-chlorophenyl substituent at position 6, a methyl group at position 2, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10-11(17(22)23-2)9-12-14(19-10)7-8-20(16(12)21)15-6-4-3-5-13(15)18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRMUAEAPKGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogs highlights variations in substituents, synthesis methods, and inferred properties:

Key Observations

In contrast, the methoxyphenyl group in is electron-donating, which may alter solubility or metabolic stability. Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid derivatives in , making it a candidate for prodrug development.

Synthetic Routes :

- The target compound’s synthesis may involve esterification of a carboxylic acid precursor (as in ) or direct cyclization using reagents like POCl3 (as in ).

- Multi-component reactions (e.g., in for pyrimidines) suggest scalable methodologies, though naphthyridines often require harsher conditions (e.g., reflux with H2SO4 ).

Structural Analysis Tools :

- Programs like SHELXL and ORTEP-3 are critical for crystallographic analysis, enabling precise determination of hydrogen-bonding patterns (as discussed in ) and molecular conformations.

Research Findings and Implications

- Biological Activity : Chlorophenyl-substituted naphthyridines are frequently associated with kinase inhibition (e.g., c-Met inhibitors), while styryl groups (as in ) may enhance intercalation with DNA or proteins.

- Physicochemical Properties : The ester group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to carboxylic acids (logP ~1.5–2.0), affecting absorption and distribution.

- Stability : The 5-oxo group may facilitate tautomerization or hydrogen bonding, as seen in related systems , influencing crystallinity and shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.